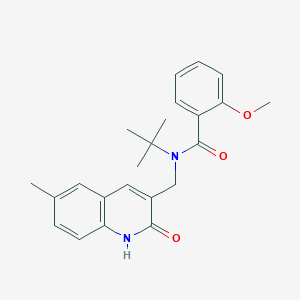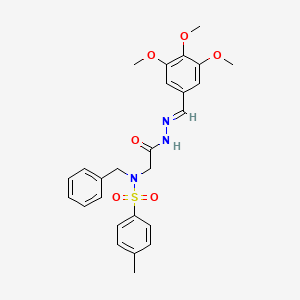
N-isopropyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as compound X, is a novel chemical compound that has shown great potential in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In We will also list future directions for further research.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide X is not fully understood. However, studies have shown that it acts as a potent inhibitor of various enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. It has also been shown to inhibit the activity of certain receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments. It is a potent inhibitor of various enzymes and receptors, making it a valuable tool for studying these molecules. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, its effects on different cell types and tissues may vary, which can complicate data interpretation.
Future Directions
There are several future directions for further research on N-isopropyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide X. One area of interest is its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and its effects on different cell types and tissues. Additionally, studies are needed to determine the optimal dosage and administration route for N-isopropyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide X. Finally, further studies are needed to explore its potential as a diagnostic tool for various diseases.
Synthesis Methods
Compound X has been synthesized using a specific method that involves the reaction of various chemicals. The synthesis method involves the reaction of N-isopropyl-2-chloroacetamide with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base. The reaction results in the formation of N-isopropyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, which is N-isopropyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide X.
Scientific Research Applications
Compound X has shown great potential in scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)20-17(23)12-24-16-10-8-15(9-11-16)19-21-18(22-25-19)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLZOYIHEFSCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(propan-2-YL)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

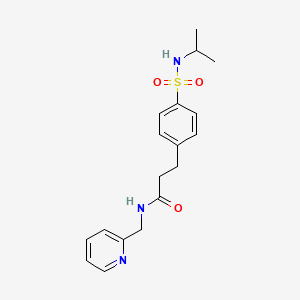
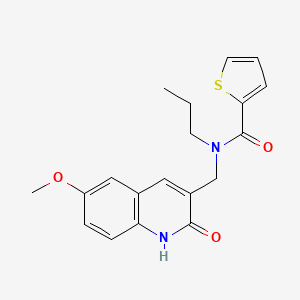
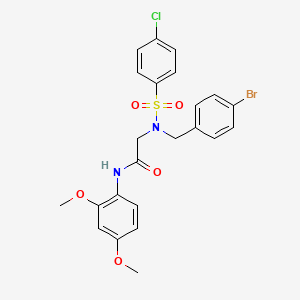
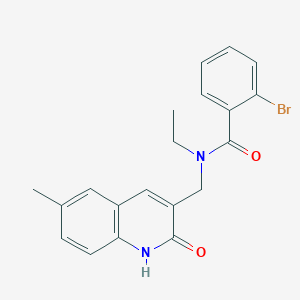

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7713787.png)
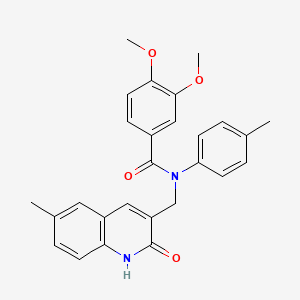
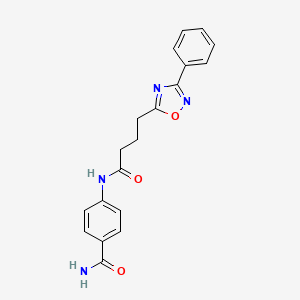
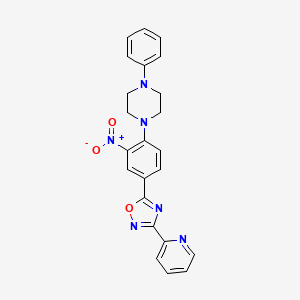
![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)

![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)
